molecular formula C19H13Br2N B1363982 9-Benzyl-3,6-dibromocarbazole CAS No. 118599-27-2

9-Benzyl-3,6-dibromocarbazole

Cat. No. B1363982
M. Wt: 415.1 g/mol
InChI Key: QVFWRFBJSIUPAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzyl-3,6-dibromocarbazole is a chemical compound with the molecular formula C19H13Br2N and a molecular weight of 415.13 . It appears as a white to light yellow powder or crystal .


Synthesis Analysis

The synthesis of 9-Benzyl-3,6-dibromocarbazole involves the Heck reaction of 4-vinyl pyridine with 9-benzyl-3,6-dibromocarbazole . The latter is obtained by bromination of 9-benzyl carbazole with N-bromosuccinimide .


Molecular Structure Analysis

The molecular structure of 9-Benzyl-3,6-dibromocarbazole consists of a carbazole core substituted with benzyl and bromine groups . The geometric parameters of the molecule can be obtained from an unconstrained optimization using the B3LYP density functional .


Physical And Chemical Properties Analysis

9-Benzyl-3,6-dibromocarbazole is a solid at 20°C . It has a melting point range of 160.0 to 164.0°C . It has a maximum absorption wavelength of 357 nm in acetonitrile .

Scientific Research Applications

  • Applications in Dye-Sensitized Solar Cells:

    • Erden & Görgün (2021) synthesized novel carbazole-derived substances, including 3,6-dibromo-9-octylcarbazole, for potential use as dye materials in dye-sensitized solar cells (DSSCs). The electrical characterizations of these cells were conducted to evaluate their efficiency (Erden & Görgün, 2021).
  • Two-Photon Polymerization Initiator:

    • Jun (2007) developed a molecule, 9-benzyl-3,6-bis[2-(pyridine-4-yl)vinyl] carbazole, synthesized from 9-benzyl-3,6-dibromocarbazole. This molecule was used as a two-photon polymerization initiator in the polymerization of methacrylic acid, showing promising results in terms of energy density and exposure time required (Jun, 2007).
  • NMR Characterization and Molecular Modeling:

    • Radula-Janik et al. (2015) conducted a combined experimental and theoretical study on 9-benzyl-3,6-diiodo-9H-carbazole. They performed X-ray and nuclear magnetic resonance (NMR) studies, along with density functional theory calculations, to understand the structural and NMR parameters of this compound (Radula-Janik et al., 2015).
  • Design of High Efficiency TPP Initiators:

    • Xing et al. (2007) designed novel carbazole-based chromophores as two-photon polymerization (TPP) initiators. These chromophores, including 9-benzyl-3,6-bis(4-nitrophenylethynyl)carbazole, demonstrated a large two-photon absorption cross-section and high TPP initiating sensitivity, outperforming traditional initiators (Xing et al., 2007).

Safety And Hazards

9-Benzyl-3,6-dibromocarbazole is classified as a skin irritant (Category 2) and an eye irritant (Category 2A) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may also cause respiratory irritation (Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective equipment, and washing hands and face thoroughly after handling .

properties

IUPAC Name

9-benzyl-3,6-dibromocarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Br2N/c20-14-6-8-18-16(10-14)17-11-15(21)7-9-19(17)22(18)12-13-4-2-1-3-5-13/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFWRFBJSIUPAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384337
Record name N-benzyl-3,6-dibromocarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Benzyl-3,6-dibromocarbazole

CAS RN

118599-27-2
Record name N-benzyl-3,6-dibromocarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, 3,6-dibromocarbazole (9.75 g, 30 mmol) was slowly added to a suspension of sodium hydride (45 mmol) in dried THF (100 mL), and then stirred for 30 minutes at room temperature. Benzylbromide (6.72 g, 40 mmol) was dropped into the reaction mixture to be stirred for 20 hours. After addition of water (about 100 mL), a precipitated solid was filtrated, and the filtrate (residuum of the filtration) was washed with an aqueous sodium hydrogencarbonate solution, and then was dissolved in ethanol. The solution was dried by magnesium sulfate, filtrated and concentrated. The residuum was recrystallized with ethanol to give N-benzyl-3,6-dibromocarbazole as a white solid. The yield was 61%.
Quantity
9.75 g
Type
reactant
Reaction Step One
Quantity
45 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.72 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3,6-Dibromocarbazole 2 (112.0 g, 0.344 mol), benzyl bromide (41 ml, 0.344 mol), and nBu4NHSO4 were mixed in 200 ml of acetone and stirred at room temperature under nitrogen until dissolved. KOH (19.3 g, 0.344 mol) was then added to the above transparent solution and the resultant mixture was refluxed for 4 hours, where a white precipitate was observed. The hot mixture was concentrated to remove the majority of acetone. Upon cooling, additional white precipitate appeared. The precipitate was filtered, dissolved in methyl-t-butyl ether, washed with water, dried over Na2SO4, and concentrated to yield a major amount of pure N-benzyl-3,6-dibromocarbazole 3. The filtrate was also washed with water and extracted with methyl-t-butyl ether, dried over Na2SO4, concentrated, and purified over 120 g SiO2 with hexane and hexane:ethylacetate (95:5) eluents to yield a minor amount of pure N-benzyl-3,6-dibromocarbazole 3. The combined yield from crystallization and chromatography was 49 g (35%) of N-benzyl-3,6-dibromocarbazole 3.
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
19.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Benzyl-3,6-dibromocarbazole
Reactant of Route 2
Reactant of Route 2
9-Benzyl-3,6-dibromocarbazole
Reactant of Route 3
Reactant of Route 3
9-Benzyl-3,6-dibromocarbazole
Reactant of Route 4
Reactant of Route 4
9-Benzyl-3,6-dibromocarbazole
Reactant of Route 5
Reactant of Route 5
9-Benzyl-3,6-dibromocarbazole
Reactant of Route 6
9-Benzyl-3,6-dibromocarbazole

Citations

For This Compound
5
Citations
L Yin, J Yang, W Cheng, X Duan - JOURNAL-BEIJING UNIVERSITY …, 2007 - hero.epa.gov
A novel molecule with C2v symmetry, 9-benzyl-3, 6-bis [2-(pyridine-4-yl) vinyl] carbazole (BPyVC), has been synthesized by the Heck reaction of 4-vinyl pyridine with 9-benzyl-3, 6-…
Number of citations: 0 hero.epa.gov
Y KUBOTA, K TAKEUCHI, T HANAOKA… - Journal of The Japan …, 1995 - jstage.jst.go.jp
Recently, palladium-catalyzed carbonylationpolycondensation has been applied to readily synthesize soluble and heat-resistant aromatic polyesters containing dihydrophenanthrene …
Number of citations: 7 www.jstage.jst.go.jp
VS Zavgorodnii, AV Novoselov, LE Mikhailov… - Russian journal of …, 2003 - Springer
Stannylation of 3,6-dibromocarbazoles with lithium trimethylstannanide in THF was investigated. At treating 3,6-dibromo-9-alkylcarbazoles with lithium trimethylstannanide arise 3,6-bis(…
Number of citations: 1 link.springer.com
窪田好浩, 竹内和彦, 花岡隆昌, 杉義弘 - 石油学会誌, 1995 - cir.nii.ac.jp
For the purpose of developing advanced materials by functionalization of heat-resistant aromatic polymers containing biphenyl moieties, modifiable aromatic polyamides containing a …
Number of citations: 2 cir.nii.ac.jp
尹龙, 杨俊佼, 陈卫强, 段宣明 - 北京化工大学学报(自然科学版), 2007 - journal.buct.edu.cn
: 以咔唑和苄氯为原料, 在温和条件下与N-溴代丁二酰亚胺反应得到了中间体3, 6-二溴-9-苄基咔唑. 从此中间体出发, 经Heck 反应合成了具有C 2v 对称性的9-苄基-3, 6-二[2-(吡啶-4-基)-乙烯基…
Number of citations: 2 journal.buct.edu.cn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.